molecular formula C33H45P B14349993 Phosphorane, pentadecylidenetriphenyl- CAS No. 97818-08-1

Phosphorane, pentadecylidenetriphenyl-

Cat. No.: B14349993
CAS No.: 97818-08-1
M. Wt: 472.7 g/mol
InChI Key: WTSJHQCIAKCBLS-UHFFFAOYSA-N
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Description

Phosphorane, pentadecylidenetriphenyl- is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphorane, pentadecylidenetriphenyl- is particularly notable for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphorane, pentadecylidenetriphenyl- typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated to yield the desired phosphorane .

Industrial Production Methods

Industrial production of phosphorane, pentadecylidenetriphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, pentadecylidenetriphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like butyl lithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of phosphorane, pentadecylidenetriphenyl- involves the formation of a phosphonium ylide intermediate, which can react with various electrophiles to form new carbon-phosphorus bonds. This mechanism is central to its role in the Wittig reaction, where the ylide reacts with aldehydes or ketones to form alkenes .

Comparison with Similar Compounds

Phosphorane, pentadecylidenetriphenyl- can be compared with other similar compounds such as:

    Triphenylphosphine: A precursor in the synthesis of phosphoranes.

    Phosphine oxides: Oxidized forms of phosphoranes.

    Phosphines: Reduced forms of phosphoranes.

The uniqueness of phosphorane, pentadecylidenetriphenyl- lies in its ability to form stable ylides, which are crucial intermediates in many organic synthesis reactions .

Properties

CAS No.

97818-08-1

Molecular Formula

C33H45P

Molecular Weight

472.7 g/mol

IUPAC Name

pentadecylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C33H45P/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33/h14-22,24-30H,2-13,23H2,1H3

InChI Key

WTSJHQCIAKCBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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